molecular formula C9H14N2O2 B8500326 2-Amino-5,6-diethoxypyridine

2-Amino-5,6-diethoxypyridine

Cat. No.: B8500326
M. Wt: 182.22 g/mol
InChI Key: WNJLJZYDFLHHKX-UHFFFAOYSA-N
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Description

2-Amino-5,6-diethoxypyridine is a substituted pyridine derivative featuring an amino group at the 2-position and ethoxy groups at the 5- and 6-positions. Pyridine derivatives are widely studied for their biological activities, including antiparasitic and anticancer properties, owing to their ability to interact with enzymes and nucleic acids.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5,6-diethoxypyridin-2-amine

InChI

InChI=1S/C9H14N2O2/c1-3-12-7-5-6-8(10)11-9(7)13-4-2/h5-6H,3-4H2,1-2H3,(H2,10,11)

InChI Key

WNJLJZYDFLHHKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(C=C1)N)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2-Amino-4,6-dimethoxypyrimidine
  • Structure: Pyrimidine ring with amino (2-position) and methoxy groups (4,6-positions).
  • Molecular Formula : C₆H₉N₃O₂; Molecular Weight : 155.15 g/mol.
  • Key Differences :
    • Pyrimidine (6-membered, 2 nitrogen atoms) vs. pyridine (6-membered, 1 nitrogen).
    • Methoxy groups (smaller, less lipophilic) vs. ethoxy groups (bulkier, more lipophilic).
  • Applications : Precursor for bioactive pyrimidines; irritant (hazard symbol Xi) .
5,6-Dimethoxynicotinaldehyde
  • Structure : Pyridine derivative with methoxy (5,6-positions) and aldehyde (3-position) groups.
  • Key Differences: Aldehyde group (reactive, electrophilic) vs. amino group (nucleophilic). Methoxy substituents may reduce lipophilicity compared to ethoxy.
2-Amino-4-(phenyl substituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile
  • Structure: Fused indeno-pyridine ring with amino, nitrile, and phenyl substituents.
  • Key Differences: Increased molecular complexity due to fused rings.
  • Applications : Anticancer activity; synthesized via one-pot methods .

ADME/Tox Considerations

  • In Silico Predictions: Methoxybenzoquinoline derivatives () undergo ADME/Tox profiling; ethoxy analogs may show altered metabolic pathways (e.g., slower oxidation due to bulkier groups).
  • Bioavailability : Increased lipophilicity from ethoxy groups could enhance blood-brain barrier penetration but may reduce aqueous solubility .

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